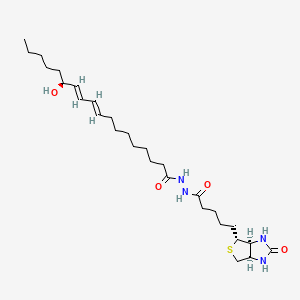

13(S)-HODE-biotin

描述

13(S)-HODE is the lipoxygenase metabolite of linoleic acid. 13(S)-HODE modulates the platelet-activating factor, leukotriene B4, and formyl-Met-Leu-Phe-induced calcium influx in human polymorphonuclear leukocytes. The mechanism by which 13(S)-HODE elicits its inhibitory effect is still unclear. The use of biotinylated 15(S)-HETE as a probe for detecting binding proteins and/or receptors that specifically bind 15(S)-HETE provides a basis for similar use of 13(S)-HODE-biotin.

作用机制

Biochemical Pathways

It’s suggested that the compound may play a role in the metabolism of amino acids and short-chain fatty acids

Result of Action

It’s suggested that the compound may contribute to plaque formation by activating certain transcription factors . This could lead to an increase in the uptake of lipids by macrophages, potentially increasing plaque size .

生物活性

13(S)-HODE-biotin, a conjugate of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and biotin, is a bioactive lipid derived from linoleic acid. This compound plays a significant role in various biological processes, particularly in lipid metabolism and inflammatory responses. Understanding its biological activity is crucial for potential therapeutic applications, especially in metabolic disorders and aging-related diseases.

Chemical Background

13(S)-HODE is primarily produced through the lipoxygenase pathway from linoleic acid. It is known to function as a signaling molecule, influencing several cellular processes including inflammation, cell proliferation, and apoptosis. The addition of biotin enhances its solubility and facilitates its use in biological assays.

Lipid Metabolism

Recent studies have highlighted the role of 13(S)-HODE in regulating lipid metabolism. In a study involving mice treated with a mixture of 9-HODE and 13-HODE, significant increases in liver steatosis were observed. This was attributed to the activation of sterol regulatory element-binding protein 1 (SREBP1), which promotes lipogenesis .

| Parameter | Control | 9/13-HODE Treatment |

|---|---|---|

| Liver Weight (g) | 5.0 | 6.5 |

| Fasting Blood Glucose (mg/dL) | 90 | 100 |

| Hepatic TG Content (mg/g) | 10 | 20 |

Inflammatory Response

13(S)-HODE has been shown to modulate inflammatory pathways. It activates pathways associated with chronic inflammation, which is a hallmark of aging. The compound was found to upregulate genes involved in inflammatory responses without altering the overall inflammatory phenotype .

Case Studies

- Age-Related Liver Steatosis : In aged mice, administration of 13(S)-HODE led to increased hepatic steatosis and altered lipid profiles, indicating its role in age-related metabolic disorders .

- Inflammation and Metabolism : Another study demonstrated that 13(S)-HODE significantly influenced glucose metabolism by increasing the expression of glucose-6-phosphatase in hepatocytes, suggesting a link between lipid signaling and glucose homeostasis .

SREBP1 Activation

The activation of SREBP1 by 13(S)-HODE is central to its effects on lipid metabolism. SREBP1 regulates genes involved in fatty acid synthesis and uptake, thereby contributing to increased lipid accumulation in the liver .

Gene Expression Modulation

RNA sequencing analysis revealed that treatment with 9/13-HODEs altered the expression of several genes related to lipid metabolism and inflammation. Notably, genes associated with the MAPK pathway were upregulated, indicating potential cross-talk between lipid signaling and stress responses .

属性

IUPAC Name |

(9E,11E,13S)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7+,17-12+/t22-,23-,24+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSREJALHGALEV-VYRDBPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。